Isoquinoline-5-carbaldehyde
Overview
Description
Isoquinoline-5-carbaldehyde, also known as Isoquinoline-5-carboxaldehyde, is a heterocyclic compound . It has a molecular formula of C10H7NO and a molecular weight of 157.17 . It is a yellow to light brown powder .
Synthesis Analysis
Isoquinoline-5-carbaldehyde can be synthesized through the direct conversion of heteroaryl-carboxaldehydes to acetonitriles by treatment with cyanoethylphosphonate followed by samarium (II) iodide reduction . This reaction is a significant part of the synthesis process .Molecular Structure Analysis
The molecular structure of Isoquinoline-5-carbaldehyde consists of a benzene ring fused with a pyridine ring . The SMILES string representation is [H]C(=O)c1cccc2cnccc12 .Chemical Reactions Analysis
The primary chemical reaction involving Isoquinoline-5-carbaldehyde is its conversion to acetonitriles by treatment with cyanoethylphosphonate followed by samarium (II) iodide reduction . This reaction is a key step in the synthesis of Isoquinoline-5-carbaldehyde .Physical And Chemical Properties Analysis
Isoquinoline-5-carbaldehyde is a solid substance with a melting point of 116-120 °C . It is sensitive to air . The compound is also hygroscopic .Scientific Research Applications
-
Medicinal Chemistry
- Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
- They have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
-
Neuroprotection
- Isoquinoline alkaloids are important active ingredients in many traditional Chinese medicines .
- These substances have a wide range of pharmacological effects and significant activity .
- Some studies have suggested that isoquinoline alkaloids may have pharmacological activities for treating neurodegenerative diseases .
- The neuroprotective effects of isoquinoline alkaloids can alleviate the symptoms and improve the prognosis of these diseases .
-
Antimicrobial Activity
- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Anticancer Activity
- Quinoline derivatives have been found to exhibit anticancer activity .
- They are used extensively in the treatment of various infections as well as in conditions like pneumonia, prostatitis, and acute bronchitis .
- Among the synthesized derivatives, compounds 2 and 4 exhibited good activity against S. aureus, and compounds 3 and 5 were found to be most potent against S. pyogenes .
-
Antidepressant and Antipsychotic Activity
-
Chemical Synthesis
Safety And Hazards
Isoquinoline-5-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .
Future Directions
Isoquinoline compounds, including Isoquinoline-5-carbaldehyde, have received considerable attention due to their broad spectrum of bioactivity . They are considered a core template in drug design . Therefore, future research may focus on exploring the medicinal potential and pharmacological applications of Isoquinoline-5-carbaldehyde .
properties
IUPAC Name |
isoquinoline-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSABOCKMOFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426879 | |
Record name | isoquinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-5-carbaldehyde | |
CAS RN |
80278-67-7 | |
Record name | isoquinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.